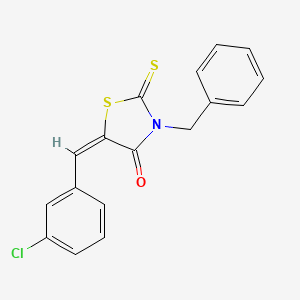
3-benzyl-5-(3-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-benzyl-5-(3-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a compound that belongs to the thiazolidinone family. It is a heterocyclic compound that contains a thiazolidinone ring and a benzylidene moiety. This compound has been widely studied due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
Mécanisme D'action
The mechanism of action of 3-benzyl-5-(3-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves the inhibition of various enzymes and signaling pathways involved in cancer cell proliferation and inflammation. This compound has been reported to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. By inhibiting the activity of these enzymes, this compound can prevent the invasion and metastasis of cancer cells.
Biochemical and Physiological Effects:
Several biochemical and physiological effects of this compound have been reported in research studies. This compound has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the expression of various oncogenes. Additionally, this compound has been reported to exhibit low toxicity towards normal cells, indicating its potential as a selective anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-benzyl-5-(3-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one for lab experiments is its potential as a selective anticancer agent. This compound has been shown to exhibit low toxicity towards normal cells, making it a promising candidate for further development as an anticancer drug. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to prepare solutions for in vitro experiments.
Orientations Futures
Several future directions for the research on 3-benzyl-5-(3-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one can be identified. One potential direction is the development of novel derivatives of this compound with improved solubility and potency. Additionally, further studies can be conducted to investigate the mechanism of action of this compound and its potential applications in other fields, such as material science and catalysis. Overall, the research on this compound is still in its early stages, and there is significant potential for further exploration and development of this compound.
Méthodes De Synthèse
The synthesis of 3-benzyl-5-(3-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 3-chlorobenzaldehyde with benzylamine in the presence of acetic acid to form a Schiff base. The Schiff base is then reacted with 2-thioxo-1,3-thiazolidin-4-one in ethanol to yield the final product. The synthesis of this compound has been reported in several research articles, and the yield and purity of the product can be optimized by adjusting the reaction conditions.
Applications De Recherche Scientifique
3-benzyl-5-(3-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in medicinal chemistry. This compound has been reported to exhibit antitumor, antimicrobial, and anti-inflammatory activities. Several research studies have investigated the mechanism of action of this compound, and it has been suggested that it acts by inhibiting various enzymes and signaling pathways involved in cancer cell proliferation and inflammation.
Propriétés
IUPAC Name |
(5E)-3-benzyl-5-[(3-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNOS2/c18-14-8-4-7-13(9-14)10-15-16(20)19(17(21)22-15)11-12-5-2-1-3-6-12/h1-10H,11H2/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXZXJWMRSPHLR-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC(=CC=C3)Cl)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC(=CC=C3)Cl)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
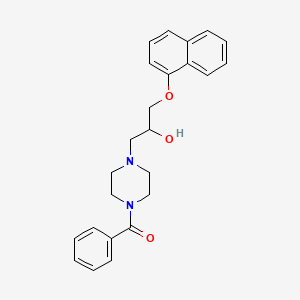

![N~1~-(4-ethylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5033402.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,2-dimethyl-3-furamide](/img/structure/B5033415.png)
![N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-(methylthio)benzamide](/img/structure/B5033420.png)
![3-(aminocarbonyl)-1-[1-methyl-2-(4-methylphenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B5033425.png)
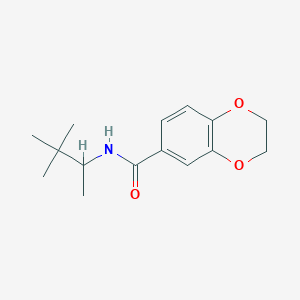
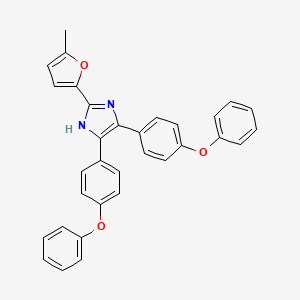
![2-[3-ethyl-5-(1-ethyl-2(1H)-quinolinylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5033449.png)
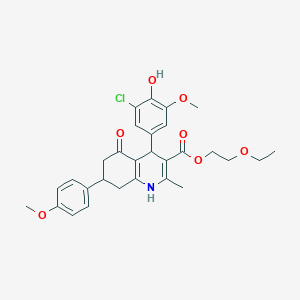
![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amine](/img/structure/B5033469.png)

![1-allyl-3-[2-(4-isopropoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5033482.png)
![1,1'-{[(4-isopropenyl-1-cyclohexen-1-yl)methyl]imino}di(2-propanol)](/img/structure/B5033508.png)
